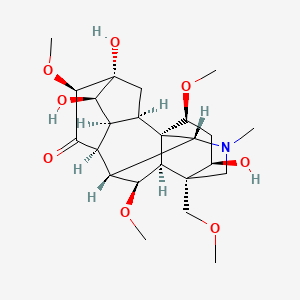![molecular formula C31H30FN3O6 B12382076 Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol](/img/structure/B12382076.png)
Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol is a camptothecin compound known for its ability to inhibit cell proliferation. It has shown significant potential in cancer research, particularly in inhibiting the proliferation of MDA-MB-468 cells with an IC50 value of 2.92 ng/mL .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol involves multiple steps, starting from camptothecin derivatives. The key steps include the introduction of the bicyclo[1.1.1]pentan-1-ylmethanol moiety and the formation of the amide bond. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying camptothecin derivatives and their chemical properties.
Biology: Investigated for its effects on cell proliferation and apoptosis in various cell lines.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new drugs and therapeutic agents
Wirkmechanismus
The mechanism of action of Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells. The molecular targets and pathways involved include the DNA-topoisomerase I complex and the subsequent activation of apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Irinotecan: Another camptothecin derivative used as an anticancer agent.
Topotecan: A camptothecin analog with similar mechanisms of action.
SN-38: The active metabolite of Irinotecan with potent anticancer properties
Uniqueness
Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol stands out due to its unique bicyclo[1.1.1]pentan-1-ylmethanol moiety, which enhances its stability and potency compared to other camptothecin derivatives. This structural feature contributes to its superior ability to inhibit cell proliferation and its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C31H30FN3O6 |
|---|---|
Molekulargewicht |
559.6 g/mol |
IUPAC-Name |
N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxamide |
InChI |
InChI=1S/C31H30FN3O6/c1-3-31(40)18-6-22-25-16(8-35(22)26(37)17(18)9-41-28(31)39)24-20(34-27(38)30-10-29(11-30,12-30)13-36)5-4-15-14(2)19(32)7-21(33-25)23(15)24/h6-7,20,36,40H,3-5,8-13H2,1-2H3,(H,34,38)/t20-,29?,30?,31-/m0/s1 |
InChI-Schlüssel |
NJOCUHWCWLJEOM-OXXUGIMDSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C78CC(C7)(C8)CO)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C78CC(C7)(C8)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


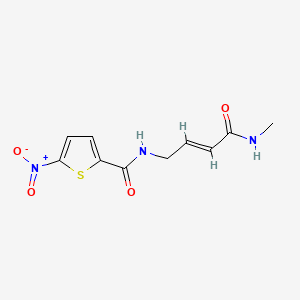


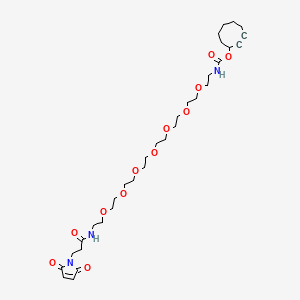
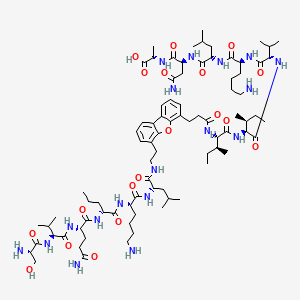

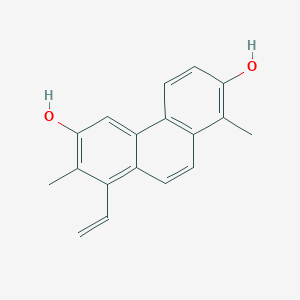
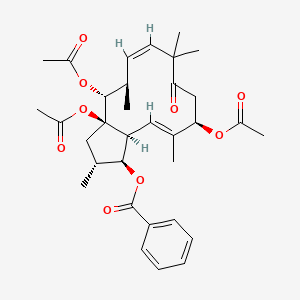


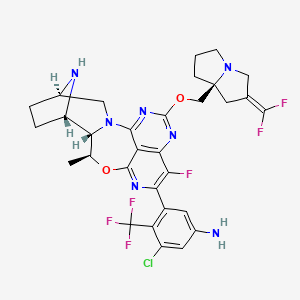

![(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid](/img/structure/B12382082.png)
